molecular formula C8H15NO2 B12940049 1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde

1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde

Cat. No.: B12940049
M. Wt: 157.21 g/mol
InChI Key: QGXQUGBUMRWDRJ-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde is a tertiary amine derivative featuring a pyrrolidine ring substituted with a 2-methoxyethyl group at the 1-position and a formyl (aldehyde) group at the 3-position. Its structural uniqueness lies in the combination of a flexible methoxyethyl chain and a reactive aldehyde group, which may confer utility in organic synthesis, coordination chemistry, or pharmaceutical intermediates.

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1-(2-methoxyethyl)pyrrolidine-3-carbaldehyde

InChI

InChI=1S/C8H15NO2/c1-11-5-4-9-3-2-8(6-9)7-10/h7-8H,2-6H2,1H3

InChI Key

QGXQUGBUMRWDRJ-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCC(C1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 1-(2-methoxyethyl)pyrrolidine with an oxidizing agent to introduce the aldehyde group. The reaction typically requires controlled conditions to prevent over-oxidation and ensure high yield.

Industrial Production Methods: Industrial production of 1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde may involve large-scale oxidation processes using efficient and cost-effective oxidizing agents. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents.

    Reduction: The aldehyde can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: 1-(2-Methoxyethyl)pyrrolidine-3-carboxylic acid.

    Reduction: 1-(2-Methoxyethyl)pyrrolidine-3-methanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets through its aldehyde group, forming covalent bonds with nucleophilic sites on proteins or DNA. This interaction can lead to various biological effects, including enzyme inhibition or modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Imidazolium Bromides with 2-Methoxyethyl Groups

describes a series of 1H-naphtho[2,3-d]imidazol-3-ium bromides substituted with 2-methoxyethyl groups (e.g., compounds 5i–5o). These compounds share the 2-methoxyethyl substituent but differ in their aromatic cores and additional functional groups (e.g., methoxybenzyl, pyridinylmethyl). Key comparisons include:

Parameter 1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde Imidazolium Bromides (e.g., 5i–5o)
Core Structure Pyrrolidine ring Naphthoimidazolium ring
Key Functional Groups Aldehyde, methoxyethyl Quaternary ammonium, methoxyethyl
Ionic Nature Neutral Ionic (Br⁻ counterion)
Spectral Data Not reported NMR, HR-MS confirmed

Pyridine-3-Carbaldehyde Thiosemicarbazones

discusses pyridine-3-carbaldehyde thiosemicarbazone derivatives (1–8). While structurally distinct, these compounds share a reactive aldehyde group critical for forming thiosemicarbazones via condensation reactions.

Parameter 1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde Pyridine-3-Carbaldehyde Derivatives
Core Structure Pyrrolidine Pyridine
Functional Groups Aldehyde, methoxyethyl Aldehyde, thiosemicarbazone
Synthetic Yield Not reported 56–90%
Solubility Not reported Soluble in DMSO, DMF, etc.

Pyrrolidine Derivatives with Protective Groups

lists compounds such as (E)-6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoronicotinaldehyde oxime, which shares a pyrrolidine backbone and aldehyde-derived functional groups (e.g., oxime).

Parameter 1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde TBS-Protected Pyrrolidine Oxime
Substituents Methoxyethyl, aldehyde TBS-protected alcohol, fluoropyridine
Reactivity Aldehyde for condensation Oxime for coordination chemistry
Applications Synthetic intermediate Pharmaceutical research

The tert-butyldimethylsilyl (TBS) group in these analogs enhances stability during multistep syntheses, a feature absent in the target compound.

Ionic Pyrrolidinium Salts

describes N-(2-Methoxyethyl)-N-methyl-pyrrolidinium tetrafluoroborate, an ionic compound with a 2-methoxyethyl-substituted pyrrolidine core.

Parameter 1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde Pyrrolidinium Tetrafluoroborate
Charge Neutral Cationic (BF₄⁻ counterion)
Functional Groups Aldehyde Quaternary ammonium
Applications Not reported Advanced materials (e.g., electrolytes)

This salt’s ionic nature contrasts with the neutral, aldehyde-bearing target compound, directing it toward electrochemical applications.

Biological Activity

1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde can be characterized by its molecular formula C8H13NOC_8H_{13}NO and a molecular weight of approximately 155.19 g/mol. Its structure includes a pyrrolidine ring substituted with a methoxyethyl group and an aldehyde functional group, which may influence its interaction with biological targets.

The biological activity of 1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical biological processes. The aldehyde group may facilitate nucleophilic attacks on biological molecules, leading to modifications that alter their function.

Biological Activity Overview

Research indicates that 1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.
  • Cytotoxic Effects : In vitro assays have shown that it can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy.
  • Enzyme Inhibition : There is evidence that this compound may inhibit specific enzymes, contributing to its therapeutic effects.

Structure-Activity Relationship (SAR)

Understanding the SAR of 1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde is crucial for optimizing its biological activity. Modifications to the pyrrolidine ring or substituents can significantly impact potency and selectivity. For instance:

Modification Effect on Activity
Increasing chain length of methoxyethylEnhanced lipophilicity and potential uptake
Substituting aldehyde with ketoneAltered reactivity and possibly reduced toxicity
Modifying pyrrolidine nitrogenChanges in binding affinity to target enzymes

Case Study 1: Anticancer Activity

A study evaluated the effects of 1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde on various cancer cell lines. The results indicated that the compound induced apoptosis in human breast cancer cells through the activation of caspase pathways, demonstrating its potential as an anticancer agent.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial properties revealed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at low concentrations. The mechanism was proposed to involve disruption of bacterial cell wall synthesis.

Research Findings

Recent findings highlight the following key points regarding the biological activity of 1-(2-Methoxyethyl)pyrrolidine-3-carbaldehyde:

  • In vitro Studies : Show significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 10 µM to 30 µM.
  • In vivo Studies : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups.
  • Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile, warranting further investigation into therapeutic applications.

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